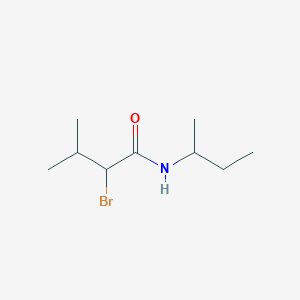![molecular formula C15H14N2O B3199067 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile CAS No. 1016750-22-3](/img/structure/B3199067.png)
2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile
Übersicht
Beschreibung
“2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile” is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H14N2O/c16-9-8-12-4-6-15(7-5-12)18-11-13-2-1-3-14(17)10-13/h1-7,10H,8,11,17H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
A significant application of compounds similar to 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile is in chromatographic analysis. Research by Subirats et al. (2007) discusses the impact of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes, emphasizing the importance of understanding solvent interactions for accurate chromatographic analysis. This study highlights the use of acetonitrile in creating precise conditions for the separation and identification of compounds, which is crucial for chemical analysis and quality control in pharmaceuticals and other industries (Subirats, Rosés, & Bosch, 2007).
Pharmacological Research
The pharmacological research domain significantly benefits from the study of chemical compounds, as seen in the exploration of advanced oxidation processes for degrading contaminants like acetaminophen in water. Qutob et al. (2022) provide an extensive review on the degradation mechanisms and by-products, highlighting the role of chemical reactions in environmental remediation and the potential toxicity of by-products. This kind of research aids in developing safer, more effective methods for pollution control and underscores the importance of chemical analysis in environmental science (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Therapeutic Applications and Bioactive Compounds
Investigations into bioactive compounds offer insights into therapeutic applications, as seen in the study of syringic acid (SA) and chlorogenic acid (CGA). Both compounds demonstrate a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, which are crucial for developing new treatments for chronic diseases. Research into these compounds underscores the potential of natural and synthetic chemicals in medicine, offering a foundation for future drug development and therapeutic strategies (Srinivasulu et al., 2018; Naveed et al., 2018).
Eigenschaften
IUPAC Name |
2-[4-[(3-aminophenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-8-12-4-6-15(7-5-12)18-11-13-2-1-3-14(17)10-13/h1-7,10H,8,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBWIBWHERQMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)

![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)








![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)

![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)